2,5-Difluoroisonicotinonitrile

Descripción general

Descripción

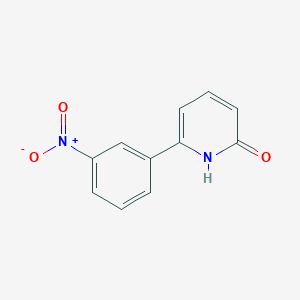

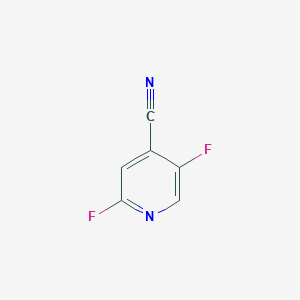

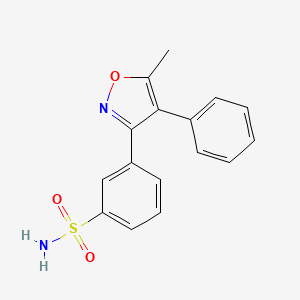

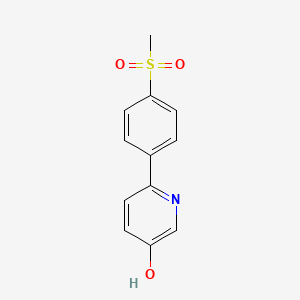

2,5-Difluoroisonicotinonitrile is a heterocyclic, organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C6H2F2N2 .

Molecular Structure Analysis

The InChI code for 2,5-Difluoroisonicotinonitrile is 1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Photocatalytic Applications

Research has revealed the efficacy of carbon nitride photocatalysts, prepared through methods like ultrasonic irradiation, hydrothermal, and thermoexfoliation, for selective oxidation processes in water suspension under UV and solar irradiation. These photocatalysts, particularly those exfoliated via thermal and acidic ultrasonic treatments, show promising performance in increasing the conversion and selectivity of specific chemical reactions, underscoring the potential of 2,5-Difluoroisonicotinonitrile derivatives in environmental and synthetic chemistry applications (Akhundi et al., 2017).

Advanced Materials for Energy Storage

In the realm of energy storage, V2O5 nanomaterials synthesized through ultrasonic-assisted hydrothermal methods have been combined with ionic liquids to create rechargeable lithium metal batteries. These batteries exhibit near theoretical specific capacity, improved cyclability, and enhanced kinetics, showcasing the potential of 2,5-Difluoroisonicotinonitrile in developing high-performance energy storage systems (Chou et al., 2008).

Nanotechnology and Sensing Applications

The synthesis of size-controlled metal-organic frameworks (MOFs) decorated with graphene oxide composites via ultrasonication has been explored for electrocatalytic applications, including the sensitive detection of environmental pollutants. This research highlights the critical role of ultrasonication in forming size-controlled composites, thereby enhancing the performance of sensing devices and indicating the potential of 2,5-Difluoroisonicotinonitrile in environmental monitoring and remediation efforts (Arul et al., 2020).

Advanced Catalytic Processes

Palladium–ruthenium nanoparticles on graphene oxide (PdRu@GO) have been developed for the synthesis of 2-amino-4H-chromene derivatives via one-pot multi-component reactions. This process demonstrates the utility of 2,5-Difluoroisonicotinonitrile derivatives in catalyzing chemical reactions with high efficiency, offering potential advancements in pharmaceutical and material science research (Sen et al., 2017).

Biomedical and Sensing Applications

Two-dimensional materials, including those derived from 2,5-Difluoroisonicotinonitrile, have been extensively studied for their applications in biosensors, therapeutic agents, and environmental monitoring. Their unique chemical, physical, and optical properties enable improved device performance, design flexibility, and integration in various biomedical and sensing applications, illustrating the compound's impact beyond traditional uses (Rohaizad et al., 2020).

Safety And Hazards

2,5-Difluoroisonicotinonitrile is classified as a hazardous material. It has a hazard class of 6.1. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, and H331 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .

Propiedades

IUPAC Name |

2,5-difluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCKULLMIMIVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721360 | |

| Record name | 2,5-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoroisonicotinonitrile | |

CAS RN |

1214331-33-5 | |

| Record name | 2,5-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)